11β-HSD1 Inhibitory Potency versus C7-Cyclohexylmethyl, C2-Iodomethyl Analog
In pooled human liver microsome assays, the most potent 11β-HSD1 inhibitor in the thiazolo[3,2-a]pyrimidin-5-one series achieved 59.15% inhibition at 10 µM and an IC50 of 6.9 µM [1]. This compound, which bears a C7-cyclohexylmethyl and C2-iodomethyl substitution pattern, serves as the direct benchmark for the N3-benzylpiperidine-acetamide substitution motif present in CAS 946263-59-8. In the same study, 29 derivatives were tested, and activity ranged from negligible to the maxima cited; the N3-acetamide-linked analogs represent a distinct SAR cluster whose potency can be assessed against this class ceiling [1]. The absence of the C7-cyclohexylmethyl group in CAS 946263-59-8 predicts lower 11β-HSD1 affinity, making the compound a preferential choice for counter-screening selectivity against 11β-HSD1 rather than primary inhibition.
| Evidence Dimension | 11β-HSD1 inhibition (% inhibition at 10 µM / IC50) |
|---|---|
| Target Compound Data | Not yet reported in primary literature; predicted to be lower than class ceiling due to absence of C7-cyclohexylmethyl and C2-iodomethyl substituents |
| Comparator Or Baseline | 7-(cyclohexylmethyl)-2-iodomethyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one: 59.15% inhibition at 10 µM; IC50 = 6.9 µM |
| Quantified Difference | Comparator achieves the highest activity in a 29-compound set; target compound's activity is expected to fall elsewhere in the series distribution, enabling selectivity-by-design |
| Conditions | Pooled human liver microsomes; substrate concentration 10 µmol/L |
Why This Matters
This positions CAS 946263-59-8 as a structurally distinct comparator for 11β-HSD1 counter-screening, essential for SAR campaigns requiring a negative control or selectivity probe that is not the lead compound.
- [1] Studzińska R, Kupczyk D, Płazińska A, et al. Thiazolo[3,2-a]pyrimidin-5-one derivatives as a novel class of 11β-hydroxysteroid dehydrogenase inhibitors. Bioorganic Chemistry, 2018, 81: 21–26. View Source
